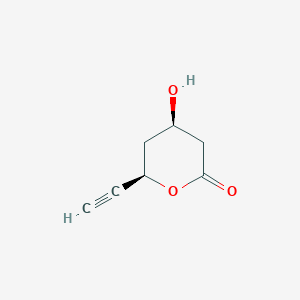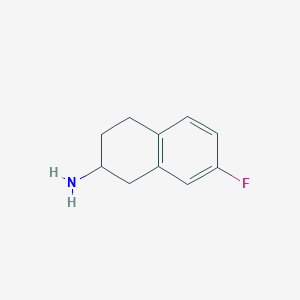
Lubazodone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lubazodone, also known by its developmental code names YM-992 and YM-35995, is an experimental antidepressant. It was developed by Yamanouchi Pharmaceutical Co., Ltd. in the late 1990s and early 2000s for the treatment of major depressive disorder. Although it reached phase II clinical trials, it was never marketed. This compound acts as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist, making it a serotonin antagonist and reuptake inhibitor (SARI) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lubazodone involves several key steps:
-
Formation of the Indane Moiety: : The synthesis begins with the formation of the indane structure, which is achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of a benzene derivative with a cyclopentane derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the Fluorine Atom: : The next step involves the introduction of a fluorine atom into the indane structure. This is typically done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
-
Attachment of the Morpholine Ring: : The final step involves the attachment of a morpholine ring to the indane structure. This is achieved through a nucleophilic substitution reaction, where the indane derivative reacts with morpholine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lubazodone undergoes several types of chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
-
Substitution: : this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced indane derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
-
Chemistry: : As a model compound for studying the effects of fluorine substitution on the pharmacological properties of indane derivatives.
-
Biology: : Investigating its effects on serotonin reuptake and receptor antagonism in various biological systems.
-
Medicine: : Potential use as an antidepressant due to its dual action as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist.
Mecanismo De Acción
Lubazodone exerts its effects primarily through two mechanisms:
-
Serotonin Reuptake Inhibition: : this compound inhibits the reuptake of serotonin by binding to the serotonin transporter (SERT), increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.
-
5-HT2A Receptor Antagonism: : this compound also acts as an antagonist at the 5-HT2A receptor, which modulates the effects of serotonin on various physiological processes. This dual action contributes to its antidepressant effects .
Comparación Con Compuestos Similares
Lubazodone is structurally related to other serotonin antagonist and reuptake inhibitors such as trazodone and nefazodone. it differs in several key aspects:
-
Stronger Serotonin Reuptake Inhibition: : this compound is a more potent serotonin reuptake inhibitor compared to trazodone and nefazodone.
-
Weaker 5-HT2A Receptor Antagonism: : this compound has a weaker antagonistic effect on the 5-HT2A receptor compared to trazodone and nefazodone, resulting in a more balanced profile as a SARI.
Similar Compounds
Trazodone: Another SARI used as an antidepressant and for the treatment of insomnia.
Nefazodone: A SARI with a similar mechanism of action but with a different safety profile.
Vilazodone: A serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor, used as an antidepressant.
This compound’s unique balance of serotonin reuptake inhibition and 5-HT2A receptor antagonism makes it a compound of interest for further research and development in the field of antidepressant drugs.
Propiedades
Número CAS |
161178-07-0 |
|---|---|
Fórmula molecular |
C14H18FNO2 |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C14H18FNO2/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10/h4-5,10,16H,1-3,6-9H2 |
Clave InChI |
HTODIQZHVCHVGM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3 |
SMILES isomérico |
C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3 |
SMILES canónico |
C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3 |
| 161178-07-0 | |
Sinónimos |
(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)

